Cyanidin 3-sambubioside 5-glucoside

Description

Properties

Molecular Formula |

C32H39O20+ |

|---|---|

Molecular Weight |

743.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37)/p+1/t15-,19-,20-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-/m1/s1 |

InChI Key |

OLBLWNPOURNBCY-MRBLLYQQSA-O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |

Origin of Product |

United States |

An In-Depth Technical Guide to Cyanidin 3-sambubioside 5-glucoside: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-sambubioside 5-glucoside is a prominent anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue hues in a variety of fruits and vegetables. This complex glycoside of cyanidin is particularly abundant in elderberries (Sambucus nigra) and blackcurrants (Ribes nigrum). Beyond its role as a natural colorant, this compound exhibits a range of biological activities, including potent antioxidant, anti-inflammatory, and potential anticancer effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Cyanidin 3-sambubioside 5-glucoside. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside visualizations of its implicated signaling pathways, to support further research and development in the fields of phytochemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

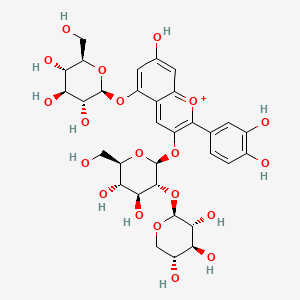

Cyanidin 3-sambubioside 5-glucoside is an anthocyanin composed of a cyanidin aglycone linked to three sugar moieties: a sambubiose (composed of xylose and glucose) at the 3-position and a glucose molecule at the 5-position. The presence of these sugar groups enhances the molecule's stability and water solubility.

Table 1: Chemical and Physical Properties of Cyanidin 3-sambubioside 5-glucoside

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride | [1] |

| Molecular Formula | C₃₂H₃₉ClO₂₀ (chloride form) | [1] |

| C₃₂H₃₉O₂₀⁺ (cationic form) | [2] | |

| Molecular Weight | 779.1 g/mol (chloride form) | [1][3] |

| 743.6 g/mol (cationic form) | [2] | |

| CAS Number | 53925-33-0 | [1] |

| Appearance | Dark red/purple powder | [4] |

| Solubility | Highly water-soluble | [4] |

| Classification | Flavonoid, Anthocyanin | [5] |

Experimental Protocols

Extraction and Solid-Phase Extraction (SPE) Purification from Elderberries (Sambucus nigra)

This protocol outlines a general procedure for the extraction and enrichment of Cyanidin 3-sambubioside 5-glucoside from elderberries.

Methodology:

-

Sample Preparation: Fresh or frozen elderberries are homogenized in a blender.

-

Extraction: The homogenized fruit is subjected to solid-liquid extraction with an acidified ethanol solution (e.g., 70% ethanol with 1% citric acid)[1][2]. This process is typically repeated multiple times (e.g., three times for 30 minutes each) to maximize the yield of anthocyanins[1].

-

Filtration and Concentration: The resulting slurry is filtered to remove solid debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent degradation of the anthocyanins.

-

Solid-Phase Extraction (SPE) Purification:

-

Cartridge Conditioning: A C18 SPE cartridge is conditioned by sequentially passing methanol (B129727) and then acidified water through it.

-

Sample Loading: The concentrated crude extract is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with acidified water to remove highly polar impurities such as sugars and organic acids.

-

Elution: The anthocyanin fraction, including Cyanidin 3-sambubioside 5-glucoside, is eluted from the cartridge using an acidified ethanol solution.

-

-

Final Concentration: The eluted fraction is concentrated to yield an enriched anthocyanin extract.

Preparative High-Performance Liquid Chromatography (HPLC) Purification

For obtaining high-purity Cyanidin 3-sambubioside 5-glucoside, preparative HPLC is employed.

Table 2: Preparative HPLC Parameters for Anthocyanin Purification

| Parameter | Description |

| Column | C18 reverse-phase preparative column (e.g., 250 x 20 mm, 10 µm) |

| Mobile Phase A | 5% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from a low to a high concentration of Mobile Phase B is used to separate the different anthocyanins. A typical gradient might start at 5% B, increase to 20% B over 30 minutes, and then be flushed with a higher concentration of B before re-equilibration. |

| Flow Rate | Dependent on column dimensions, typically in the range of 10-20 mL/min. |

| Detection | UV-Vis detector at 520 nm. |

| Injection Volume | Dependent on the concentration of the enriched extract and the column capacity. |

Methodology:

-

The enriched anthocyanin extract is dissolved in a small volume of the initial mobile phase.

-

The sample is injected onto the preparative HPLC system.

-

Fractions are collected based on the retention time corresponding to Cyanidin 3-sambubioside 5-glucoside, as monitored by the UV-Vis detector.

-

The collected fractions are then concentrated to obtain the purified compound.

Characterization

Analytical HPLC-DAD-MS is used to confirm the purity and identity of the isolated compound.

Table 3: Analytical HPLC-DAD-MS Parameters

| Parameter | Description |

| Column | C18 reverse-phase analytical column (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 10% Formic acid in water |

| Mobile Phase B | Methanol |

| Gradient | A suitable gradient is used to achieve separation of individual anthocyanins. |

| Flow Rate | 0.8 - 1.0 mL/min |

| DAD Detection | 520 nm for anthocyanins, with full UV-Vis spectra recorded. |

| MS Detection | Electrospray ionization (ESI) in positive mode. |

The UV-Vis spectrum of Cyanidin 3-sambubioside 5-glucoside is characteristic of anthocyanins, with a major absorbance peak in the visible region.

Methodology:

-

A solution of the purified compound is prepared in an appropriate solvent (e.g., acidified methanol).

-

The absorbance spectrum is recorded from approximately 200 to 700 nm.

-

The characteristic λmax in the visible range (around 520 nm) is used for quantification. The ratio of the absorbance at λvis-max to the absorbance in the UV region can provide information about the acylation status of the anthocyanin.

¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of anthocyanins.

Methodology:

-

A sample of the purified compound is dissolved in a suitable deuterated solvent, often methanol-d₄ (CD₃OD) with a small amount of trifluoroacetic acid-d (TFA-d) to maintain the flavylium (B80283) cation form.

-

¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer.

Biological Activities and Signaling Pathways

Cyanidin 3-sambubioside 5-glucoside, along with other cyanidin derivatives, has been shown to possess significant biological activities. These effects are largely attributed to its antioxidant and anti-inflammatory properties, which are linked to its ability to modulate key cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of cyanidin glycosides stems from their ability to scavenge reactive oxygen species (ROS) and chelate metal ions. This activity helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant effect is also mediated through the activation of the Nrf2 signaling pathway.

Anti-inflammatory Activity

Chronic inflammation is another hallmark of many diseases. Cyanidin glycosides have been demonstrated to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK.

Anticancer Activity

Emerging evidence suggests that cyanidin and its glycosides may have anticancer potential. These compounds can influence signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt pathway.

Conclusion

Cyanidin 3-sambubioside 5-glucoside is a multifaceted anthocyanin with significant potential beyond its role as a natural pigment. Its robust antioxidant and anti-inflammatory properties, mediated through the modulation of key cellular signaling pathways, make it a compelling candidate for further investigation in the context of functional foods, nutraceuticals, and drug development. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the full therapeutic potential of this promising natural compound. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. OPTIMAL EXTRACTION OF PURE ANTHOCYANINS FROM FRUITS OF SAMBUCUS NIGRA | International Society for Horticultural Science [ishs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Extraction, Identification, and Health Benefits of Anthocyanins in Blackcurrants (Ribes nigrum L.) [mdpi.com]

- 5. rsc.org [rsc.org]

Natural Sources of Cyanidin 3-sambubioside 5-glucoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural plant sources of Cyanidin (B77932) 3-sambubioside 5-glucoside, a complex anthocyanin of interest for its potential applications in research and drug development. The document details the primary plant families and species in which this compound is found, presents available quantitative data, outlines detailed experimental protocols for its extraction and analysis, and illustrates the biosynthetic pathway and experimental workflows.

Natural Plant Sources of Cyanidin 3-sambubioside 5-glucoside

Cyanidin 3-sambubioside 5-glucoside has been identified in a variety of plant species, predominantly in their flowers and fruits. The presence and concentration of this anthocyanin can vary significantly between species and even cultivars.

Key Plant Sources:

-

Berries:

-

Black Elderberry (Sambucus nigra): This is one of the most significant and well-documented natural sources of Cyanidin 3-sambubioside 5-glucoside.[1][2] It is a major anthocyanin in the ripe berries.[2]

-

Blackcurrant (Ribes nigrum): This fruit is another notable source of the compound.[3]

-

Redcurrant (Ribes rubrum): Like its relative, the blackcurrant, redcurrant also contains Cyanidin 3-sambubioside 5-glucoside.[3]

-

Squashberry (Viburnum edule): This berry has been reported to contain Cyanidin 3-sambubioside 5-glucoside.[1]

-

-

Flowers:

-

Matthiola incana (Stock): The purple-violet flowers of this ornamental plant are a source of acylated derivatives of Cyanidin 3-sambubioside 5-glucoside.[4][5]

-

Lobularia maritima (Sweet Alyssum): The purple-violet flowers of this plant contain acylated forms of Cyanidin 3-sambubioside 5-glucoside.[6][7]

-

Orychophragonus violaceus (February Orchid): The violet-blue flowers of this species also contain acylated derivatives of this anthocyanin.[6]

-

-

Other Plant Sources:

Quantitative Data Summary

The following table summarizes the available quantitative data for Cyanidin 3-sambubioside 5-glucoside in various plant sources. It is important to note that concentrations can be influenced by factors such as cultivar, growing conditions, and ripeness.

| Plant Species | Common Name | Plant Part | Concentration (mg/100g Fresh Weight) | References |

| Sambucus nigra | Black Elderberry | Fruit | 14.00 - 136.68 | [8] |

| Ribes nigrum | Blackcurrant | Fruit | Data not available | [3] |

| Matthiola incana | Stock | Flowers | Variable amounts, major pigment | [4][5][9] |

| Lobularia maritima | Sweet Alyssum | Flowers | Major pigment | [6][7][10] |

| Orychophragonus violaceus | February Orchid | Flowers | Major pigment | [6] |

Biosynthesis of Cyanidin 3-sambubioside 5-glucoside

The biosynthesis of Cyanidin 3-sambubioside 5-glucoside begins with the general flavonoid pathway, which starts from the amino acid L-phenylalanine.[1] The core cyanidin aglycone is synthesized via the shikimate and polyketide synthase pathways.[1] Subsequent glycosylation steps, catalyzed by specific UDP-glycosyltransferases (UGTs), attach the sugar moieties to the cyanidin core to form the final complex anthocyanin.

Biosynthetic pathway of Cyanidin 3-sambubioside 5-glucoside.

Experimental Protocols

The extraction and quantification of Cyanidin 3-sambubioside 5-glucoside from plant materials typically involve solvent extraction followed by chromatographic analysis.

Extraction of Anthocyanins from Plant Tissue

This protocol provides a general method for the extraction of anthocyanins, including Cyanidin 3-sambubioside 5-glucoside, from fresh or frozen plant material.

Materials:

-

Fresh or frozen plant tissue (e.g., berries, flower petals)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: Methanol (B129727) containing 1% HCl (v/v) or acidified ethanol.[3][11]

-

Microcentrifuge tubes

-

Centrifuge

-

Vortex mixer

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Weigh a known amount of fresh or frozen plant tissue (e.g., 1-2 g). If using fresh tissue, flash-freeze it in liquid nitrogen to halt enzymatic degradation.

-

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add the extraction solvent in a specific ratio (e.g., 1:10 w/v).

-

Incubation: Vortex the mixture thoroughly and incubate in the dark at 4°C for 12-24 hours to facilitate complete extraction.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the solid plant material.

-

Collection and Filtration: Carefully collect the supernatant. For HPLC analysis, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Storage: Store the final extract at -20°C or below in the dark until analysis to prevent degradation.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for the identification and quantification of specific anthocyanins.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over 30-40 minutes to elute the more non-polar compounds.

-

Flow Rate: A flow rate of 0.8-1.0 mL/min is common.[12]

-

Column Temperature: Maintained at around 25-30°C.

-

Detection:

-

DAD: Monitoring at the visible maximum absorbance for anthocyanins, which is typically around 520 nm.[12]

-

MS: Electrospray ionization (ESI) in positive ion mode is used to identify the compound based on its mass-to-charge ratio (m/z).

-

Quantification:

Quantification is achieved by creating a calibration curve using an authentic standard of Cyanidin 3-sambubioside 5-glucoside.[13][14] The peak area of the compound in the sample extract is then compared to the calibration curve to determine its concentration.[15]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Cyanidin 3-sambubioside 5-glucoside from plant sources.

General experimental workflow for analysis.

References

- 1. Cyanidin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. studylib.net [studylib.net]

- 4. Biosynthesis of cyanogenic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acylated cyanidin 3-sambubioside-5-glucosides in Matthiola incana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 7. researchgate.net [researchgate.net]

- 8. Concentration data for Cyanidin 3-O-sambubioside 5-O-glucoside in Black elderberry - Phenol-Explorer [phenol-explorer.eu]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. scispace.com [scispace.com]

- 11. nms.unl.pt [nms.unl.pt]

- 12. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 13. Changes in Elderberry (Sambucus nigra L.) Juice Concentrate Polyphenols during Storage [mdpi.com]

- 14. Near-Infrared Spectroscopy as a Rapid Screening Method for the Determination of Total Anthocyanin Content in Sambucus Fructus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Biosynthesis of Cyanidin 3-Sambubioside 5-Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Cyanidin (B77932) 3-sambubioside 5-glucoside, a complex anthocyanin of interest for its potential applications in drug development and as a natural colorant. This document details the enzymatic steps, presents available quantitative data, and provides comprehensive experimental protocols for the study of this pathway.

Introduction to Cyanidin 3-Sambubioside 5-Glucoside

Cyanidin 3-sambubioside 5-glucoside belongs to the flavonoid class of secondary metabolites, which are known for their antioxidant properties and vibrant colors. Anthocyanins, the glycosylated forms of anthocyanidins, are particularly noted for their potential health benefits. The complex glycosylation pattern of Cyanidin 3-sambubioside 5-glucoside, involving the addition of three different sugar moieties, suggests a multi-step enzymatic process that is tightly regulated within the plant cell. Understanding this biosynthetic pathway is crucial for its potential heterologous production and for the targeted development of novel therapeutic agents.

The Biosynthetic Pathway

The biosynthesis of Cyanidin 3-sambubioside 5-glucoside originates from the general flavonoid pathway, starting with the amino acid phenylalanine. This guide focuses on the terminal glycosylation steps that lead to the final product, starting from the common anthocyanidin, cyanidin.

The formation of Cyanidin 3-sambubioside 5-glucoside proceeds through a series of sequential glycosylation reactions catalyzed by specific UDP-dependent glycosyltransferases (UGTs). The core pathway involves three key enzymatic steps:

-

Glucosylation at the 3-O-position: The initial step is the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of the cyanidin aglycone. This reaction is catalyzed by anthocyanidin 3-O-glucosyltransferase (3GT) , resulting in the formation of cyanidin 3-O-glucoside. This initial glycosylation is crucial for the stability of the anthocyanidin.[1][2]

-

Xylosylation at the 2''-O-position of the 3-O-glucose: The second step involves the addition of a xylose molecule to the 2''-hydroxyl group of the glucose moiety at the 3-O-position of cyanidin 3-O-glucoside. This reaction is catalyzed by anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase , also known as UGT79B1, forming cyanidin 3-O-sambubioside.[3][4][5][6]

-

Glucosylation at the 5-O-position: The final step is the transfer of a glucose molecule to the 5-hydroxyl group of cyanidin 3-O-sambubioside. This reaction is catalyzed by anthocyanin 3-O-sambubioside 5-O-glucosyltransferase , yielding the final product, Cyanidin 3-sambubioside 5-glucoside.[7][8]

Quantitative Data

Table 1: Kinetic Parameters of Anthocyanidin 3-O-glucosyltransferase (3GT) Homologues

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol min-1 mg-1) | Reference |

| Gentiana triflora (3'-O-GT) | Delphinidin 3G-5G | 120 | 1370 | [9] |

Table 2: Kinetic Parameters of Anthocyanin 5-O-glucosyltransferase (5GT) Homologues

| Enzyme Source | Substrate | Km (µM) | Reference |

| Cyclamen purpurascens | Malvidin 3-glucoside | 80.9 | [10] |

Note: The kinetic parameters for Anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase (UGT79B1) with cyanidin 3-O-glucoside and Anthocyanin 3-O-sambubioside 5-O-glucosyltransferase with cyanidin 3-sambubioside are not well-documented in publicly available literature and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of Cyanidin 3-sambubioside 5-glucoside.

Recombinant Enzyme Expression and Purification

A standardized protocol for the expression and purification of recombinant glycosyltransferases is crucial for in vitro characterization.

Protocol for Recombinant Glycosyltransferase Production:

-

Gene Cloning: The open reading frame of the target glycosyltransferase (e.g., 3GT, UGT79B1, 5GT) is amplified from cDNA and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

-

Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, for instance, BL21 (DE3).

-

Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.[11]

-

Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444), and the protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).[11]

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Enzyme assays are performed to determine the activity and substrate specificity of the purified recombinant glycosyltransferases.

Protocol for a Typical Glycosyltransferase Assay:

-

Reaction Mixture: The standard reaction mixture (total volume of 50-100 µL) contains:

-

50-100 mM buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.0)

-

1-5 µg of purified recombinant enzyme

-

1-2 mM of the sugar donor (UDP-glucose or UDP-xylose)

-

0.1-0.5 mM of the acceptor substrate (cyanidin, cyanidin 3-O-glucoside, or cyanidin 3-sambubioside)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30-37°C for a specified time (e.g., 30-60 minutes).

-

Termination: The reaction is stopped by the addition of an equal volume of 1% (v/v) trifluoroacetic acid (TFA) in methanol.

-

Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of Reaction Products

HPLC is the primary method for separating and quantifying the substrates and products of the glycosyltransferase reactions.

Table 3: Representative HPLC Conditions for Anthocyanin Analysis

| Parameter | Condition 1 | Condition 2 | Reference |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | [12] |

| Mobile Phase A | 0.1% Phosphoric acid in water | 10% Formic acid in water | [12][13] |

| Mobile Phase B | Acetonitrile | Acetonitrile | [12][13] |

| Gradient | 5-20% B over 15 min | 5-20% B over 30 min | [12][13] |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | [12][13] |

| Detection Wavelength | 520 nm | 520 nm | [12][14] |

| Column Temperature | 30°C | Not specified | [12] |

General HPLC Protocol:

-

Sample Preparation: The terminated enzyme reaction mixture is centrifuged to remove any precipitated protein, and the supernatant is filtered through a 0.22 µm syringe filter before injection.

-

Injection: A 10-20 µL aliquot of the sample is injected into the HPLC system.

-

Separation and Detection: The compounds are separated on a C18 column using a gradient of aqueous acidic solvent and an organic solvent. The eluting compounds are detected by a photodiode array (PDA) or UV-Vis detector at 520 nm.

-

Quantification: The concentration of the product can be determined by comparing the peak area to a standard curve generated with an authentic standard of the product.

Conclusion

The biosynthesis of Cyanidin 3-sambubioside 5-glucoside is a complex process involving a series of specific glycosylation steps catalyzed by distinct glycosyltransferases. This guide has outlined the core enzymatic pathway, presented available quantitative data, and provided detailed experimental protocols for its investigation. Further research, particularly in determining the specific kinetic parameters of the involved enzymes, will be crucial for a complete understanding and potential biotechnological application of this pathway. The methodologies and information presented herein provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of this promising natural compound.

References

- 1. Functional Characterization of 5-O-Glycosyltranferase Transforming 3-O Anthocyanins into 3,5-O Anthocyanins in Freesia hybrida [mdpi.com]

- 2. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two glycosyltransferases involved in anthocyanin modification delineated by transcriptome independent component analysis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EC 2.4.2.51 [iubmb.qmul.ac.uk]

- 5. ENZYME - 2.4.2.51 anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase [enzyme.expasy.org]

- 6. KEGG ENZYME: 2.4.2.51 [genome.jp]

- 7. ENZYME - 2.4.1.295 anthocyanin 3-O-sambubioside 5-O-glucosyltransferase [enzyme.expasy.org]

- 8. enzyme-database.org [enzyme-database.org]

- 9. Biochemical and Molecular Characterization of a Novel UDP-Glucose:Anthocyanin 3′-O-Glucosyltransferase, a Key Enzyme for Blue Anthocyanin Biosynthesis, from Gentian - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A “biphasic glycosyltransferase high-throughput screen” identifies novel anthraquinone glycosides in the diversification of phenolic natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phcog.com [phcog.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of cyanidin-3-glucoside (red kernel food colour) in beverages by high performance liquid chromatography and a study of its degradation by quadruple time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling a Key Bioactive: A Technical Guide to the Identification of Cyanidin 3-Sambubioside 5-Glucoside in Black Elderberry

For Immediate Release

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the identification and quantification of Cyanidin (B77932) 3-sambubioside 5-glucoside, a significant anthocyanin present in black elderberry (Sambucus nigra L.). This document outlines detailed experimental protocols, presents quantitative data from various studies, and includes visualizations of analytical workflows to facilitate further research and development.

Black elderberry is renowned for its rich composition of polyphenolic compounds, particularly anthocyanins, which are responsible for its deep purple hue and are associated with its purported health benefits. Among these, Cyanidin 3-sambubioside 5-glucoside is a key compound of interest. Accurate identification and quantification of this molecule are crucial for standardization of elderberry extracts and for understanding its specific contribution to the bioactivity of elderberry-derived products.

Quantitative Analysis of Anthocyanins in Black Elderberry

The concentration of Cyanidin 3-sambubioside 5-glucoside and other major anthocyanins in black elderberry can vary depending on factors such as cultivar, growing conditions, and processing methods. The following table summarizes quantitative data from multiple studies, providing a comparative overview.

| Anthocyanin | Concentration Range (mg/100 g Fresh Weight) | Reference Cultivar(s) | Analytical Method |

| Cyanidin 3-sambubioside 5-glucoside | 16.0 - 82.6 | Not Specified | Not Specified |

| 14.00 - 26.27 | 'Samdal', 'Kaack K.' | Not Specified | |

| Cyanidin 3-sambubioside | 269 - 656 | Not Specified | Not Specified |

| Cyanidin 3-glucoside | 221.4 - 739.8 | Not Specified | Not Specified |

| Cyanidin 3,5-diglucoside | 7.41 - 23.29 | Not Specified | Not Specified |

Experimental Protocols

The accurate identification and quantification of Cyanidin 3-sambubioside 5-glucoside in black elderberry relies on robust analytical methodologies. The following sections detail the key experimental procedures.

Sample Preparation and Extraction of Anthocyanins

A critical first step in the analysis of anthocyanins is the efficient extraction from the plant matrix while minimizing degradation.

-

Sample Homogenization: Fresh or frozen elderberries are typically homogenized to a fine powder or puree.

-

Extraction Solvent: A common and effective solvent is a mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 70-80% alcohol), acidified with a small amount of acid such as formic acid or hydrochloric acid (e.g., 0.1-1%). The acidic conditions help to stabilize the anthocyanins in their colored flavylium (B80283) cation form.

-

Extraction Procedure: The homogenized sample is mixed with the extraction solvent and subjected to methods that enhance extraction efficiency, such as ultrasonication or shaking for a defined period (e.g., 15-60 minutes). The process is often repeated multiple times to ensure complete extraction.

-

Purification: The crude extract is then centrifuged or filtered to remove solid plant material. For more detailed analysis, solid-phase extraction (SPE) using a C18 cartridge can be employed to remove sugars, organic acids, and other interfering compounds, thereby concentrating the anthocyanin fraction.

Chromatographic Separation: HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for separating individual anthocyanins from the complex elderberry extract.

-

Stationary Phase: A reversed-phase C18 column is the most common choice for anthocyanin separation.

-

Mobile Phase: A gradient elution is typically employed, using two solvents:

-

Solvent A: An aqueous solution, often containing a small percentage of an acid like formic acid (e.g., 0.1-5%) to maintain a low pH and ensure anthocyanin stability.

-

Solvent B: An organic solvent, typically acetonitrile (B52724) or methanol, also often containing a small percentage of formic acid.

-

-

Gradient Program: The proportion of Solvent B is gradually increased over the course of the analysis to elute the anthocyanins from the column based on their polarity. A typical gradient might start with a low percentage of Solvent B, increasing to a high percentage to elute the more non-polar compounds.

-

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the eluting compounds at a specific wavelength, typically around 520 nm, which is the maximum absorbance for cyanidin-based anthocyanins.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, coupled with liquid chromatography (LC-MS), is a powerful tool for the unambiguous identification and precise quantification of anthocyanins.

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for anthocyanin analysis.

-

Mass Analyzer: Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) mass spectrometers are frequently employed.

-

Identification:

-

Full Scan MS: Provides the molecular weight of the eluting compounds. For Cyanidin 3-sambubioside 5-glucoside, the expected [M]+ ion would be at m/z 743.2.[1]

-

Tandem MS (MS/MS): The molecular ion is fragmented to produce a characteristic fragmentation pattern. For Cyanidin 3-sambubioside 5-glucoside, key fragment ions would include m/z 581 (loss of a glucose moiety), m/z 449 (loss of the sambubioside moiety), and m/z 287 (the cyanidin aglycone).[2]

-

-

Quantification: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer is the gold standard for quantification. This involves monitoring a specific precursor ion-to-product ion transition for the target analyte, which provides high selectivity and sensitivity.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows for the identification and quantification of Cyanidin 3-sambubioside 5-glucoside in black elderberry.

Caption: Overall workflow for the extraction, purification, and analysis of anthocyanins from black elderberry.

Caption: Fragmentation pathway of Cyanidin 3-sambubioside 5-glucoside in tandem mass spectrometry.

References

Spectroscopic Profile of Cyanidin 3-sambubioside 5-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for Cyanidin 3-sambubioside 5-glucoside, a complex anthocyanin found in various plant sources, including blackcurrants (Ribes nigrum) and elderberries (Sambucus nigra).[1] This document compiles mass spectrometry data, outlines relevant experimental protocols, and presents logical workflows for the spectroscopic analysis of this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the identification and structural elucidation of complex glycosylated flavonoids like Cyanidin 3-sambubioside 5-glucoside. The data consistently points to a molecular formula of C₃₂H₃₉O₂₀⁺.

Table 1: Mass Spectrometry Data for Cyanidin 3-sambubioside 5-glucoside

| Parameter | Value | Source |

| Molecular Formula | C₃₂H₃₉O₂₀⁺ | PubChem |

| Exact Mass | 743.20346863 Da | PubChem |

| Molecular Weight | 743.6 g/mol | PubChem |

| MS/MS Fragmentation Data (LC-ESI-QTOF, Positive Ion Mode) | ||

| Precursor Ion [M]⁺ | 743.2061 | PubChem |

| Fragment 1 | 581.1503 | PubChem |

| Fragment 2 | 449.1118 | PubChem |

| Fragment 3 | 287.0552 | PubChem |

| Fragment 4 | 288.0648 | PubChem |

Note: The fragmentation pattern is consistent with the sequential loss of the sugar moieties from the anthocyanidin core.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the latest review, specific, experimentally-derived 1H and 13C NMR assignments for Cyanidin 3-sambubioside 5-glucoside are not available in the cited literature. However, the spectroscopic data for Cyanidin 3-rutinoside, a closely related compound, is well-documented and serves as a useful proxy for understanding the expected spectral features. The key structural difference lies in the disaccharide at the 3-position: sambubioside is a xylose linked to glucose, while rutinoside is a rhamnose linked to glucose.

Table 2: ¹H and ¹³C NMR Data for Cyanidin 3-rutinoside in CD₃OD [2]

| Position | ¹³C NMR (150 MHz) δ (ppm) | ¹H NMR (600 MHz) δ (ppm) |

| Aglycone (Cyanidin) | ||

| 2 | 170.1 | - |

| 3 | 164.1 | - |

| 4 | 159.1 | 8.82 (s, 1H) |

| 5 | 157.4 | - |

| 6 | 94.9 | 6.58 (d, J=1.8 Hz, 1H) |

| 7 | - | - |

| 8 | - | 6.80 (d, J=1.2 Hz, 1H) |

| 9 | 147.5 | - |

| 10 | 113.0 | - |

| 1' | 120.0 | - |

| 2' | 112.7 | 7.70 (s, 2H) |

| 3' | 145.5 | - |

| 4' | 144.7 | - |

| 5' | 113.0 | 7.70 (s, 2H) |

| 6' | 135.2 | - |

| 3-O-Rutinoside | ||

| Glc-1'' | 101.5 | 5.42 (d, J=7.8 Hz, 1H) |

| Glc-2'' | 82.5 | 3.50-3.53 (m, 1H) |

| Glc-3'' | 78.6 | 3.65-3.73 (m, 1H) |

| Glc-4'' | 70.8 | 3.43-3.46 (m, 1H) |

| Glc-5'' | 77.9 | 3.20-3.23 (m, 1H) |

| Glc-6'' | 67.0 | 3.84-3.86 (m, 2H) |

| Rha-1''' | 103.2 | 4.62 (d, J=7.2 Hz, 1H) |

| Rha-2''' | 70.6 | 3.92-3.95 (m, 1H) |

| Rha-3''' | 75.8 | 3.65-3.73 (m, 1H) |

| Rha-4''' | 77.7 | 3.08-3.11 (m, 1H) |

| Rha-5''' | - | 2.88-2.92 (m, 1H) |

| Rha-6''' | - | - |

Note: Chemical shifts are reported in ppm relative to the solvent signal. Coupling constants (J) are in Hertz.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of anthocyanins, based on methodologies reported for similar compounds.

Sample Preparation and Extraction

Anthocyanins are typically extracted from plant material using a solvent mixture, often methanol (B129727) or ethanol (B145695) with a small percentage of acid (e.g., HCl or formic acid) to maintain the stability of the flavylium (B80283) cation. A common procedure involves maceration or sonication of the plant material in the extraction solvent, followed by filtration and concentration under reduced pressure. Further purification can be achieved using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).

Mass Spectrometry (LC-MS/MS)

-

Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or a triple quadrupole instrument, is typically used.

-

Chromatography : Separation is achieved on a C18 reversed-phase column with a gradient elution.

-

Mobile Phase A : Water with a small percentage of formic acid (e.g., 0.1%).

-

Mobile Phase B : Acetonitrile or methanol with a small percentage of formic acid.

-

-

Ionization : Electrospray ionization (ESI) in the positive ion mode is standard for anthocyanin analysis.

-

Data Acquisition : Data is acquired in full scan mode to determine the parent ion masses and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for resolving the complex proton and carbon signals of glycosylated flavonoids.

-

Sample Preparation : The purified anthocyanin sample is dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD), sometimes with the addition of a small amount of deuterated acid (e.g., TFA-d) to stabilize the compound.

-

Experiments : A suite of 1D and 2D NMR experiments is necessary for complete structural assignment:

-

1D : ¹H and ¹³C NMR.

-

2D : COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, which is crucial for determining the glycosylation positions and the linkages between sugar units.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships within Cyanidin 3-sambubioside 5-glucoside.

Caption: General experimental workflow for the isolation and spectroscopic analysis of anthocyanins.

Caption: Structural components of Cyanidin 3-sambubioside 5-glucoside.

References

Cyanidin 3-Sambubioside 5-Glucoside: A Comprehensive Technical Guide on its Role as a Plant Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-sambubioside 5-glucoside is a complex anthocyanin, a class of water-soluble pigments belonging to the flavonoid group of polyphenols. As a plant secondary metabolite, it plays a significant role in various physiological processes, including providing pigmentation to flowers and fruits, protecting against biotic and abiotic stresses, and acting as a signaling molecule. This technical guide provides an in-depth overview of the biosynthesis, physicochemical properties, and biological activities of cyanidin 3-sambubioside 5-glucoside. Detailed experimental protocols for its extraction, purification, and analysis are presented, along with a summary of quantitative data on its bioactivities. Furthermore, this document explores its potential in drug development, highlighting its antioxidant, anti-inflammatory, and anticancer properties.

Introduction

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment. Anthocyanins are a prominent class of these metabolites, responsible for the red, purple, and blue colors of many flowers, fruits, and leaves. Cyanidin 3-sambubioside 5-glucoside is a specific, complex glycoside of cyanidin, one of the most common anthocyanidins in nature. Its intricate structure, featuring a sambubiose and a glucose moiety attached to the cyanidin backbone, contributes to its stability and biological functionality. This guide aims to provide a detailed technical resource for researchers and professionals interested in the multifaceted roles of this compound.

Chemical Structure and Physicochemical Properties

Cyanidin 3-sambubioside 5-glucoside is characterized by a cyanidin aglycone linked to a sambubiose (a disaccharide of xylose and glucose) at the 3-position and a glucose molecule at the 5-position.

Table 1: Physicochemical Properties of Cyanidin 3-Sambubioside 5-Glucoside

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₃₉O₂₀⁺ | [1] |

| Molecular Weight | 743.6 g/mol | [1] |

| Canonical SMILES | C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O | [1] |

| InChIKey | OLBLWNPOURNBCY-UHFFFAOYSA-O | [1] |

| CAS Number | 53925-33-0 | [2] |

| Appearance | Dark red/purple powder | [3] |

| Solubility | Highly water-soluble | [3] |

| Stability | Easily degraded by hydrolysis and/or hydrogenation at temperatures >40°C. Should be stored in darkness and at low temperatures (< -5°C).[3] The stability of cyanidin glycosides is also pH-dependent, with greater stability in acidic conditions.[4] |

Biosynthesis of Cyanidin 3-Sambubioside 5-Glucoside

The biosynthesis of cyanidin 3-sambubioside 5-glucoside is a multi-step process that begins with the general flavonoid pathway and proceeds through the anthocyanin branch. The final steps involve specific glycosylation events.

The core cyanidin aglycone is synthesized from the amino acid phenylalanine. A series of enzymatic reactions involving chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and dihydroflavonol 4-reductase (DFR) leads to the formation of leucocyanidin (B1674801). Anthocyanidin synthase (ANS) then converts leucocyanidin to cyanidin.

The subsequent glycosylation steps are crucial for the formation of the target molecule:

-

Glucosylation at the 3-position: UDP-glucose:anthocyanidin 3-O-glucosyltransferase (3GT) catalyzes the transfer of a glucose molecule to the 3-hydroxyl group of cyanidin, forming cyanidin 3-O-glucoside.[5]

-

Xylosylation of the 3-O-glucoside: UDP-xylose:anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase (UGT79B1) adds a xylose molecule to the glucose at the 3-position, forming cyanidin 3-O-sambubioside.[3][6][7][8] This enzyme has been isolated from plants like Matthiola incana and Arabidopsis thaliana.[3][7]

-

Glucosylation at the 5-position: Finally, UDP-glucose:anthocyanin 3-O-sambubioside 5-O-glucosyltransferase adds a glucose molecule to the 5-hydroxyl group of cyanidin 3-O-sambubioside, yielding cyanidin 3-sambubioside 5-glucoside.[9] This enzyme shows specificity for 3-O-sambioside anthocyanins and does not act on 3-O-glucosides.[9]

Role as a Plant Secondary Metabolite

As a secondary metabolite, cyanidin 3-sambubioside 5-glucoside is not essential for the primary metabolic processes of a plant but provides significant advantages for its survival and interaction with the environment.

Pigmentation and Pollinator Attraction

The most visible role of anthocyanins, including cyanidin 3-sambubioside 5-glucoside, is to impart color to various plant tissues. These vibrant colors in flowers are crucial for attracting pollinators, such as insects and birds, thereby facilitating sexual reproduction. In fruits, the coloration serves as a visual cue to attract frugivores, which aid in seed dispersal. The specific hue of the pigment can be influenced by factors such as vacuolar pH and the presence of co-pigments.

Plant Defense Mechanisms

Flavonoids, including anthocyanins, are key components of the plant's defense arsenal (B13267) against a range of biotic and abiotic stresses.

-

Herbivore Deterrence: The accumulation of anthocyanins in plant tissues can deter herbivores. While not as potent as cyanogenic glycosides which release hydrogen cyanide upon tissue damage, the taste and potential anti-nutritional effects of high concentrations of flavonoids can discourage feeding.[10]

-

Antimicrobial Activity: Anthocyanins can exhibit antimicrobial properties, helping to protect the plant against pathogenic fungi and bacteria. They can act by disrupting microbial cell membranes or inhibiting essential enzymes.

-

UV Protection: Anthocyanins accumulated in the epidermal layers of leaves and fruits can act as a screen, absorbing harmful ultraviolet (UV) radiation and protecting the underlying photosynthetic tissues from damage.

Signaling Pathways

Flavonoids are increasingly recognized for their role as signaling molecules in various plant processes. They can modulate auxin transport, which is critical for plant growth and development.[11] Furthermore, flavonoids are involved in the communication between plants and symbiotic microorganisms, such as rhizobia in nitrogen-fixing nodules.[11] While the specific signaling roles of cyanidin 3-sambubioside 5-glucoside are not yet fully elucidated, it is plausible that it participates in these complex signaling networks, potentially by regulating gene expression in response to environmental cues.[11] For instance, the accumulation of anthocyanins is often a visible indicator of stress, suggesting their involvement in stress-related signaling cascades. The expression of defense-related genes can be upregulated by natural extracts rich in flavonoids.

Biological Activities and Therapeutic Potential

Cyanidin 3-sambubioside 5-glucoside and its related compounds have garnered significant interest for their potential health benefits, primarily attributed to their antioxidant and anti-inflammatory properties.

Antioxidant Activity

Anthocyanins are potent antioxidants due to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. The antioxidant capacity of cyanidin glycosides is well-documented. While specific quantitative data for cyanidin 3-sambubioside 5-glucoside is scarce, studies on the closely related cyanidin-3-O-sambubioside provide valuable insights.

Table 2: Antioxidant and Related Bioactivities of Cyanidin Glycosides

| Compound | Assay | Result | Reference(s) |

| Cyanidin-3-O-sambubioside | DPPH radical scavenging activity | Exhibited significant activity | [12] |

| Cyanidin-3-O-sambubioside chloride | Influenza neuraminidase inhibition | IC₅₀ = 72 μM | [13] |

| Cyanidin-3-O-sambubioside chloride | LPS-induced nitric oxide (NO) production in RAW 264.7 cells | Inhibited NO production | [13] |

| Cyanidin-3-O-glucoside | Xanthine oxidase inhibition | Significant inhibition | [14] |

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyanidin and its glycosides have demonstrated significant anti-inflammatory effects. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and down-regulate the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[15] These effects are often mediated through the modulation of key signaling pathways, such as the NF-κB pathway.

Anticancer Potential

Emerging evidence suggests that cyanidin glycosides possess anticancer properties. Studies on cyanidin-3-O-glucoside have shown that it can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.[16][17][18] These effects are mediated through the modulation of multiple signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[8] Furthermore, cyanidin-3-O-glucoside has been shown to enhance the efficacy of chemotherapeutic agents like 5-fluorouracil (B62378) in animal models of lung cancer.[15][19] While direct studies on cyanidin 3-sambubioside 5-glucoside are limited, its structural similarity to other bioactive cyanidin glycosides suggests it may have similar anticancer potential.

Other Potential Therapeutic Applications

The biological activities of cyanidin glycosides extend to other areas of human health. For instance, cyanidin-3-O-sambubioside has been shown to inhibit angiotensin-converting enzyme (ACE), suggesting a potential role in blood pressure regulation.[13] It also exhibits anti-angiogenic and antiviral properties.[13] The pharmacokinetics of cyanidin-3-sambubioside have been studied in humans, indicating that it is absorbed and metabolized, with a half-life of approximately 2.18 hours.[12] This bioavailability is a critical factor for its potential therapeutic efficacy.

Experimental Protocols

The accurate study of cyanidin 3-sambubioside 5-glucoside requires robust methods for its extraction, purification, and quantification.

Extraction

A common method for extracting anthocyanins from plant material involves the use of acidified methanol (B129727).

Protocol:

-

Sample Preparation: Grind the plant material (e.g., freeze-dried berries, leaves) into a fine powder.

-

Extraction Solvent: Prepare a solution of methanol acidified with hydrochloric acid (e.g., 85:15 v/v). The acidic conditions help to stabilize the anthocyanins in their colored flavylium (B80283) cation form.

-

Extraction: Mix the powdered plant material with the extraction solvent and sonicate for approximately 15 minutes to facilitate cell disruption and solvent penetration.[20]

-

Separation: Centrifuge the mixture to pellet the solid material. Decant and collect the supernatant.

-

Re-extraction: To maximize the yield, re-extract the pellet with fresh extraction solvent.

-

Pooling and Concentration: Combine the supernatants from all extractions and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation.[20]

Purification

Purification of the crude extract is typically achieved using solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC).

Protocol:

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with acidified water to remove sugars and other polar impurities.

-

Elute the anthocyanins with acidified methanol.

-

-

Preparative HPLC:

-

Further purify the anthocyanin fraction using a preparative HPLC system with a C18 column.

-

Use a gradient elution with a mobile phase consisting of acidified water (A) and acidified methanol or acetonitrile (B52724) (B).

-

Collect the fraction corresponding to the retention time of cyanidin 3-sambubioside 5-glucoside, as determined by analytical HPLC-MS.

-

Quantification and Analysis (HPLC-MS/MS)

A sensitive and specific method for the quantification of cyanidin 3-sambubioside 5-glucoside in biological matrices is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Protocol:

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm).[17]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[21]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV-Vis detector at ~520 nm for initial identification, followed by the mass spectrometer.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.

-

Transitions: Monitor the specific transition of the parent ion (m/z 743.2) to a characteristic fragment ion (e.g., m/z 287.1, corresponding to the cyanidin aglycone).

-

-

Quantification:

-

Prepare a calibration curve using a purified standard of cyanidin 3-sambubioside 5-glucoside.

-

Use an appropriate internal standard (e.g., another anthocyanin not present in the sample) to correct for variations in sample preparation and instrument response.

-

Conclusion and Future Directions

Cyanidin 3-sambubioside 5-glucoside is a complex and biologically active plant secondary metabolite with significant potential in both plant science and human health. Its roles in plant defense and reproduction are fundamental to the plant's survival, while its antioxidant, anti-inflammatory, and potential anticancer properties make it a promising candidate for further investigation in the context of drug development and nutraceuticals.

Future research should focus on several key areas:

-

Elucidation of Specific Biological Functions: While the general functions of anthocyanins are known, more research is needed to understand the specific roles of cyanidin 3-sambubioside 5-glucoside in plant signaling pathways and its precise mechanisms of action in human health.

-

Quantitative Bioactivity Studies: There is a need for more quantitative data on the biological activities of the purified compound, including IC₅₀ values for various enzymatic and cellular assays.

-

Clinical Trials: To validate the therapeutic potential of this compound, well-designed clinical trials are necessary to evaluate its efficacy and safety in humans.

-

Agricultural and Biotechnological Applications: A deeper understanding of the biosynthesis and regulation of cyanidin 3-sambubioside 5-glucoside could lead to the development of crops with enhanced nutritional value and stress resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. EC 2.4.2.51 [iubmb.qmul.ac.uk]

- 4. Acylated cyanidin 3-sambubioside-5-glucosides in Matthiola incana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. uniprot.org [uniprot.org]

- 7. ENZYME - 2.4.2.51 anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase [enzyme.expasy.org]

- 8. mybiosource.com [mybiosource.com]

- 9. enzyme-database.org [enzyme-database.org]

- 10. plantae.org [plantae.org]

- 11. A review of recent advances on cyanidin-3-glucoside: the biotransformation, absorption, bioactivity and applications of nano-encapsulation - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. Pharmacokinetics of anthocyanidin-3-glycosides following consumption of Hibiscus sabdariffa L. extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. The anticancer effects of cyanidin 3-O-glucoside combined with 5-fluorouracil on lung large-cell carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. KEGG ENZYME: 2.4.2.51 [genome.jp]

- 21. Cyanidin-3-O-sambubioside-5-O-glucoside | C32H39O20+ | CID 74976933 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Acylated Cyanidin 3-Sambubioside 5-Glucoside Derivatives in Matthiola incana

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matthiola incana (L.) R. Br., commonly known as stock, is a popular ornamental plant in the Brassicaceae family, prized for its vibrant and varied flower colors. These colors, ranging from white and yellow to red, purple, and violet, are primarily due to the accumulation of flavonoid pigments, particularly anthocyanins. The structural diversity of these anthocyanins, arising from variations in glycosylation and acylation, plays a crucial role in determining the final color hue and stability of the pigments.

This technical guide focuses on a specific class of complex anthocyanins found in M. incana: the acylated derivatives of cyanidin (B77932) 3-sambubioside 5-glucoside. Understanding the structure, quantity, and biosynthesis of these compounds is of significant interest for plant biochemistry, molecular breeding, and the development of natural colorants. Furthermore, as polyphenolic compounds, anthocyanins are widely studied for their potential health benefits, making their detailed characterization relevant to the field of drug development. This document provides a comprehensive overview of the identified derivatives, quantitative data, detailed experimental protocols for their analysis, and a visualization of their biosynthetic pathway.

Chemical Structures of Identified Derivatives

The core anthocyanin structure in many purple-violet M. incana cultivars is cyanidin 3-sambubioside-5-glucoside. A sambubioside is a disaccharide composed of xylose and glucose. The complexity and color stability of these anthocyanins are significantly enhanced by acylation, which involves the attachment of aromatic (hydroxycinnamic acids) or aliphatic (malonic acid) groups to the sugar moieties.

Several polyacylated derivatives have been isolated and identified from the flowers of M. incana. The primary structures are triacylated anthocyanins based on cyanidin 3-O-(2-O-(xylopyranosyl)-glucopyranoside)-5-O-(glucopyranoside).[1][2] Specifically, these are identified as:

-

Cyanidin 3-O-(6-O-acyl-2-O-(2-O-sinapyl-β-D-xylopyranosyl)-β-D-glucopyranoside)-5-O-(6-O-malonyl-β-D-glucopyranoside) , where the acyl group is one of the following[1][2]:

-

p-Coumaryl

-

Caffeyl

-

Ferulyl

-

A novel anthocyanin, cyanidin 3-caffeoyl-sambubioside-5-malonyl-glucoside , has also been identified for the first time in the 'Vintage Lavender' and 'Vintage Burgundy' cultivars of M. incana.[3][4]

The general structure of these complex molecules contributes to a bluing effect in the flowers through intramolecular co-pigmentation, making the flowers appear more violet or purple.[1]

Quantitative Data of Anthocyanins in Matthiola incana Cultivars

The composition and concentration of anthocyanins vary significantly among different cultivars of M. incana, directly influencing their flower color. The following table summarizes the major anthocyanin components found in cultivars of the 'Vintage' series, categorized by flower color group. This provides a semi-quantitative overview of the distribution of these pigments.

| Flower Color Group | Representative Cultivar(s) | Hue Value (b/a) | Major Anthocyanin Components |

| Group A (Violet) | 'Vintage Lavender', 'Vintage Burgundy' | -0.66 to -0.69 | Cyanidin 3-dihydroxycinnamoyl-sambubioside-5-malonyl-glucosides |

| Group B (Purple) | 'Vintage Lilac' | -0.43 to -0.45 | Pelargonidin (B1210327) 3-dihydroxycinnamoyl-sambubioside-5-malonyl-glucosides |

| Group C (Red-Purple) | 'Vintage Rose' | -0.21 to -0.24 | Cyanidin 3-monohydroxycinnamoyl-sambubioside-5-malonyl-glucosides |

| Group D (Red-Purple) | 'Vintage Red' | -0.14 to -0.16 | Pelargonidin 3-dihydroxycinnamoyl-sambubioside-5-malonyl-glucosides |

| Group E (Red) | 'Vintage Hot Pink' | 0.05 to 0.06 | Pelargonidin 3-monohydroxycinnamoyl-sambubioside-5-malonyl-glucosides |

Table 1: Major anthocyanin components identified in the flowers of various Matthiola incana 'Vintage' series cultivars, grouped by flower color. Data sourced from Tatsuzawa et al., 2012.[3][4]

Experimental Protocols

The isolation, identification, and quantification of acylated anthocyanins require a multi-step approach involving extraction, purification, and advanced analytical techniques. The following protocols are synthesized from methodologies reported in the literature for the analysis of anthocyanins in M. incana.[3][5][6]

Anthocyanin Extraction and Purification

This protocol outlines the general steps for extracting and purifying anthocyanins from M. incana petals.

-

Sample Preparation : Collect fresh petals from M. incana flowers and freeze-dry them. Grind the dried petals into a fine powder.

-

Extraction : Immerse a known quantity of dried petal powder (e.g., 10 mg) in 5% aqueous acetic acid (HOAc) at 4°C for 24 hours. This acidic condition helps in preserving the structure of acylated anthocyanins.[3] For larger-scale purification, extraction with 0.1% HCl in methanol can be used.

-

Purification : For detailed structural analysis, the crude extract can be purified using solid-phase extraction (SPE). A common method involves using an Amberlite XAD-7 or C18 cartridge.

-

Load the crude extract onto the equilibrated column.

-

Wash the column with distilled water to remove polar impurities like sugars and organic acids.

-

Elute the anthocyanins with acidified methanol (e.g., 0.1% HCl in MeOH).

-

The eluate is then concentrated under vacuum for further analysis.

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC coupled with a Diode Array Detector (DAD) is the standard method for separating and quantifying anthocyanins.

-

Column : Reversed-phase C18 column (e.g., 5 µm particle size).

-

Mobile Phase A : 1.5% (v/v) phosphoric acid in water.[7]

-

Mobile Phase B : 1.5% (v/v) phosphoric acid, 20% (v/v) acetic acid, and 25% (v/v) acetonitrile (B52724) in water.[7]

-

Flow Rate : 0.8 mL/min.

-

Detection : Diode Array Detector (DAD) monitoring at 520 nm for anthocyanins and 360 nm for flavonols.[7]

-

Gradient : A typical gradient involves increasing the concentration of solvent B from 20% to 85% over 40 minutes.[7]

-

Quantification : Anthocyanin concentrations are determined by comparing the peak areas with those of known standards (e.g., cyanidin-3-glucoside).

Structural Elucidation

To confirm the identity of the acylated derivatives, further spectroscopic methods are necessary.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC (LC-MS/MS), is used to determine the molecular weight of the parent anthocyanin and its fragmentation patterns, which helps identify the aglycone, sugar moieties, and acyl groups.[1][8]

-

Nuclear Magnetic Resonance (NMR) : For unambiguous structure determination of novel compounds, 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy is performed on purified samples. This allows for the precise determination of the attachment points of sugars and acyl groups.[3]

-

Chemical Hydrolysis :

-

Acid Hydrolysis : Heating the pigment in 2N HCl at 90-100°C cleaves the glycosidic bonds, releasing the cyanidin aglycone, which can be identified by its retention time and UV-Vis spectrum compared to a standard.[3]

-

Alkaline Hydrolysis : Mild hydrolysis with 2N NaOH at room temperature selectively cleaves the ester-linked acyl and malonyl groups, allowing for their identification by HPLC or TLC.[3]

-

Biosynthesis of Anthocyanins in Matthiola incana

The biosynthesis of anthocyanins is a well-characterized branch of the phenylpropanoid pathway. In M. incana, the pathway leading to cyanidin-based pigments involves a series of enzymatic steps. The process is regulated by a complex of transcription factors (MYB, bHLH, WDR), which activate the expression of structural genes.[9][10]

The key steps for the formation of the cyanidin core are:

-

Chalcone Synthase (CHS) condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI) converts the chalcone to naringenin.

-

Flavanone 3-Hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H) is a critical enzyme that adds a hydroxyl group to the B-ring of dihydrokaempferol, converting it to dihydroquercetin. This step determines whether the final product will be a cyanidin (dihydroxy B-ring) or pelargonidin (monohydroxy B-ring) derivative.[9][11]

-

Dihydroflavonol 4-Reductase (DFR) reduces dihydroquercetin to leucocyanidin.

-

Anthocyanidin Synthase (ANS) oxidizes leucocyanidin to form the colored anthocyanidin, cyanidin.

Following the formation of cyanidin, a series of modification reactions occur:

-

Glycosylation : Catalyzed by glycosyltransferases (GTs), such as UDP-glucose:anthocyanidin 3-O-glucosyltransferase (3GT), which attach sugar moieties to the anthocyanidin core.[9]

-

Acylation : Anthocyanin acyltransferases (AATs) transfer acyl groups (e.g., p-coumaroyl, feruloyl) from their CoA esters to the sugar residues of the anthocyanin, leading to the complex polyacylated structures observed in M. incana.[3]

References

- 1. Acylated cyanidin 3-sambubioside-5-glucosides in Matthiola incana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]

- 6. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Acylated pelargonidin 3-sambubioside-5-glucosides in Matthiola incana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

Cyanidin 3-sambubioside 5-glucoside: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyanidin (B77932) 3-sambubioside 5-glucoside, a naturally occurring anthocyanin. This document consolidates key chemical and physical data, outlines experimental protocols for its study, and explores its biological activities and associated signaling pathways.

Core Compound Data

Cyanidin 3-sambubioside 5-glucoside is a complex flavonoid pigment found in various plant species. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 53925-33-0 | [1] |

| Molecular Formula | C₃₂H₃₉O₂₀⁺ (Cationic Form) C₃₂H₃₉ClO₂₀ (Chloride Form) | [1] |

| Molecular Weight | 743.6 g/mol (Cationic Form) 779.1 g/mol (Chloride Form) | [1] |

| Natural Sources | Black elderberries (Sambucus nigra), Matthiola incana (stock), Ribes nigrum (blackcurrant), Ribes rubrum (redcurrant) | [1][2][3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Cyanidin 3-sambubioside 5-glucoside. The following sections provide outlines for its extraction, quantification, and the assessment of its biological activities.

Extraction and Isolation

The isolation of Cyanidin 3-sambubioside 5-glucoside from plant material typically involves solvent extraction followed by chromatographic purification.

Protocol: Extraction from Plant Material

-

Sample Preparation: Homogenize fresh or freeze-dried plant material (e.g., flowers, fruits) into a fine powder.

-

Extraction: Macerate the powdered material in an acidified solvent. A common solvent system is 5% acetic acid in water. For acylated derivatives, a 75% ethanol (B145695) solution can be employed for reflux extraction.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure to remove the extraction solvent.

-

Purification: The crude extract can be further purified using column chromatography, often with a resin such as Amberlite XAD-7, followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantification of Cyanidin 3-sambubioside 5-glucoside.

Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a C18 column and a UV-Vis detector is suitable.

-

Mobile Phase: A gradient elution is typically used. For example:

-

Mobile Phase A: 0.5% trifluoroacetic acid in water.

-

Mobile Phase B: 0.5% trifluoroacetic acid in acetonitrile (B52724).

-

An alternative mobile phase can be:

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: 5% acetonitrile + 3% acetic acid + 1% phosphoric acid in water.[4]

-

-

-

Detection: Anthocyanins are typically detected at a wavelength of 520 nm.

-

Quantification: The concentration of Cyanidin 3-sambubioside 5-glucoside is determined by comparing the peak area of the sample to a calibration curve generated using a purified standard.[4]

Antioxidant Activity Assays

The antioxidant potential of Cyanidin 3-sambubioside 5-glucoside can be evaluated using various in vitro assays. The following protocols are for the closely related and well-studied Cyanidin 3-glucoside (C3G), and can be adapted.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5]

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the DPPH working solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. The percentage of inhibition is calculated based on the reduction in absorbance compared to a control.

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay [6]

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), TPTZ solution, and FeCl₃·6H₂O solution.

-

Add the test compound to the FRAP reagent.

-

Incubate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm. The antioxidant capacity is determined by comparison to a standard curve of a known antioxidant like Trolox.

Biological Activities and Signaling Pathways

While research specifically on Cyanidin 3-sambubioside 5-glucoside is ongoing, studies on the closely related Cyanidin 3-glucoside (C3G) provide significant insights into its potential biological effects, particularly its anti-inflammatory and antioxidant properties. These effects are often mediated through the modulation of key signaling pathways.

Anti-Inflammatory Effects

C3G has been shown to exert anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8][9][10]

-

NF-κB Pathway: In inflammatory conditions, C3G can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[7][11] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][12]

-

MAPK Pathway: C3G has been observed to suppress the phosphorylation of key MAPK proteins, including ERK, p38, and JNK.[7][13] By inhibiting these pathways, C3G can further reduce the inflammatory response.

Biosynthesis Pathway

The biosynthesis of Cyanidin 3-sambubioside 5-glucoside is a multi-step enzymatic process within the broader anthocyanin biosynthesis pathway. A key final step is catalyzed by the enzyme anthocyanin 3-O-sambubioside 5-O-glucosyltransferase (EC 2.4.1.295) .[14] This enzyme facilitates the transfer of a glucose molecule from UDP-glucose to the 5-O position of an anthocyanidin 3-O-sambubioside.[14]

Conclusion

Cyanidin 3-sambubioside 5-glucoside is a promising natural compound with potential applications in health and wellness, largely attributed to its antioxidant and anti-inflammatory properties. The information provided in this guide serves as a foundational resource for researchers and professionals in the field of drug development and natural product chemistry. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this complex anthocyanin.

References

- 1. Cyanidin-3-O-sambubioside-5-O-glucoside | C32H39O20+ | CID 74976933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Cyanidin 3-sambubioside 5-glucoside (HMDB0037980) [hmdb.ca]

- 3. Acylated cyanidin 3-sambubioside-5-glucosides in Matthiola incana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjpbcs.com [rjpbcs.com]

- 6. phcog.com [phcog.com]

- 7. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyanidin-3-O-glucoside protection against TNF-α-induced endothelial dysfunction: involvement of nuclear factor-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyanidin-3-glucoside inhibits inflammatory activities in human fibroblast-like synoviocytes and in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyanidin-3-o-β-Glucoside Induces Megakaryocyte Apoptosis via PI3K/Akt- and MAPKs-Mediated Inhibition of NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. enzyme-database.org [enzyme-database.org]

An In-Depth Technical Guide to the Biological Activity of Cyanidin 3-sambubioside 5-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction